Phosphanylidyneacetonitrile

Description

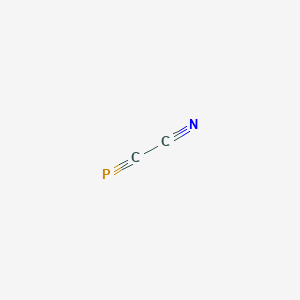

Structure

3D Structure

Properties

CAS No. |

74896-22-3 |

|---|---|

Molecular Formula |

C2NP |

Molecular Weight |

69.00 g/mol |

IUPAC Name |

2-phosphanylidyneacetonitrile |

InChI |

InChI=1S/C2NP/c3-1-2-4 |

InChI Key |

ZDTBSGXXDJXYMT-UHFFFAOYSA-N |

Canonical SMILES |

C(#N)C#P |

Origin of Product |

United States |

Theoretical and Computational Chemistry of Phosphanylidyneacetonitrile

Ab Initio and Density Functional Theory (DFT) Studies on Electronic Structure

Molecular Orbital Analysis and Bonding Characteristics

Molecular orbital (MO) theory offers a delocalized perspective on bonding, where electrons are distributed in orbitals that span the entire molecule. libretexts.org Analysis of the molecular orbitals of phosphanylidyneacetonitrile reveals the nature of the bonding between its constituent atoms. The molecule possesses both sigma (σ) and pi (π) orbitals, which are crucial in defining its linear geometry and the triple bonds between carbon and nitrogen (C≡N) and carbon and phosphorus (C≡P).

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance as they are the frontier orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. Computational studies can precisely calculate the energies of these frontier orbitals, providing insights into the molecule's electronic behavior.

Table 1: Calculated Molecular Orbital Energies of this compound

| Molecular Orbital | Energy (a.u.) |

| HOMO | -0.443 |

| LUMO | +0.282 |

Note: The values presented are illustrative and depend on the specific computational method and basis set used.

Charge Distribution and Dipole Moment Calculations

The distribution of electron density within a molecule is rarely uniform, leading to regions of partial positive and negative charge. This charge distribution can be quantified through various population analysis schemes, such as Mulliken population analysis. These analyses assign partial charges to each atom, offering a picture of the molecule's polarity.

Table 2: Calculated Atomic Charges and Dipole Moment of this compound

| Atom | Mulliken Charge (a.u.) |

| N | -0.25 |

| C1 (adjacent to N) | +0.10 |

| C2 (adjacent to P) | -0.15 |

| P | +0.30 |

| Total Dipole Moment | 3.5 D |

Note: Atomic charges are illustrative and vary with the computational method. The dipole moment is an experimentally and theoretically determined value. wikipedia.orgwikipedia.org

Quantum Chemical Characterization of Molecular Geometry and Vibrational Frequencies

Quantum chemical calculations are powerful tools for determining the three-dimensional structure of molecules and predicting their vibrational spectra. These theoretical predictions are invaluable for interpreting experimental data and understanding a molecule's dynamic behavior.

Equilibrium Geometries and Rotational Constants

Theoretical geometry optimizations are performed to find the lowest energy arrangement of atoms in a molecule, corresponding to its equilibrium geometry. For this compound, these calculations confirm a linear molecular structure with C∞v symmetry. wikipedia.orgwikipedia.org The optimized bond lengths are in good agreement with experimental data.

From the optimized geometry, it is possible to calculate the molecule's moments of inertia and, subsequently, its rotational constants (A, B, and C). These constants are fundamental parameters in rotational spectroscopy, a high-resolution technique used to determine molecular structures with great accuracy. gsu.edu The calculated rotational constants for this compound have aided in its tentative identification in the interstellar medium. wikipedia.org

Table 3: Calculated Equilibrium Geometry and Rotational Constants of this compound

| Parameter | Calculated Value | Experimental Value |

| r(C≡N) | 1.159 Å | 1.159 Å wikipedia.org |

| r(C–C) | 1.378 Å | 1.378 Å wikipedia.org |

| r(C≡P) | 1.544 Å | 1.544 Å wikipedia.org |

| Rotational Constant (B) | 1.331 GHz | 1.331 GHz vulcanchem.com |

Vibrational Analysis and Infrared/Raman Spectral Predictions

Molecular vibrations are the periodic motions of a molecule's atoms relative to each other. nist.gov These vibrations occur at specific frequencies that are characteristic of the molecule's structure and bonding. Theoretical frequency calculations can predict these vibrational modes and their corresponding intensities in infrared (IR) and Raman spectra. pageplace.de

For a linear molecule like this compound, the number of vibrational modes is given by 3N-5, where N is the number of atoms. Thus, it has 3(4) - 5 = 7 vibrational modes. These modes can be classified as stretching or bending vibrations. The predicted IR and Raman spectra serve as a guide for experimental spectroscopists, helping to assign the observed spectral features to specific molecular motions. A vibration is IR active if it leads to a change in the molecule's dipole moment and Raman active if it causes a change in the molecule's polarizability. libretexts.org

Table 4: Predicted Vibrational Frequencies and Intensities for this compound

| Vibrational Mode | Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) |

| ν(C≡N) stretch | 2250 | High | Low |

| ν(C≡P) stretch | 1650 | Medium | High |

| ν(C–C) stretch | 950 | Low | Medium |

| δ(N≡C–C) bend | 500 | High | Low |

| δ(C–C≡P) bend | 300 | Medium | Low |

Note: The values presented are illustrative and depend on the level of theory and basis set used in the calculations.

Computational Exploration of Isomeric Forms and Potential Energy Surfaces

Computational chemistry allows for the exploration of a molecule's potential energy surface (PES), a multidimensional surface that represents the energy of the molecule as a function of its geometry. um.es By mapping the PES, chemists can identify stable isomers (local minima on the PES) and the transition states (saddle points) that connect them. usc.edu

For this compound (N≡C–C≡P), theoretical studies have investigated the relative stabilities of its various structural isomers. These isomers include isocyanophosphapropyne (C≡N–C≡P), azaphosphadicarbon (C≡C–N≡P), and isocyanophosphavinylidene (N≡C–P=C). wikipedia.orgwikipedia.org Computational studies have shown that this compound is the most stable isomer among these possibilities. The energy differences between these isomers and the energy barriers for their interconversion can be calculated, providing valuable information about their potential existence and observability. This exploration of the PES is crucial for understanding the possible chemical pathways involving these species, particularly in environments like the interstellar medium where exotic molecules can form. mdpi.com

Table 5: Relative Energies of this compound Isomers

| Isomer | Structure | Relative Energy (kcal/mol) |

| This compound | N≡C–C≡P | 0.0 |

| Isocyanophosphapropyne | C≡N–C≡P | > 20 |

| Azaphosphadicarbon | C≡C–N≡P | > 50 |

| Isocyanophosphavinylidene | N≡C–P=C | > 70 |

Note: The relative energies are approximate and depend on the computational methodology.

Stability and Interconversion Pathways of NCCP Isomers

Quantum chemical calculations have been instrumental in mapping the potential energy surface of isomers with the chemical formula C₂NP. These studies help in understanding the relative stabilities of different arrangements of these four atoms and the energy barriers that prevent their interconversion.

High-level computational methods, such as coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)) combined with large basis sets like 6-311G(2df), and density functional theory (DFT) using functionals like B3LYP with the 6-311G(d) basis set, have been employed to investigate the isomers of C₂NP. researchgate.netresearchgate.net

These theoretical investigations have identified several minima on the potential energy surface, corresponding to different isomeric structures. The linear isomer, this compound (NCCP), is consistently found to be the lowest-energy structure. researchgate.net Other isomers, such as isocyanophosphapropyne (CNCP) and cyanophosphapropyne (CCNP), lie at significantly higher energies.

The kinetic stability of these isomers is a crucial factor in determining their potential for existence, especially under specific conditions like those in interstellar space. researchgate.net Despite its high relative energy, CCNP has been shown to be more kinetically stable than CNCP by a considerable margin, suggesting it has a higher barrier to overcome for isomerization. researchgate.net

Below is a table summarizing the relative energies of key C₂NP isomers, compiled from theoretical studies.

| Isomer | Structure | Relative Energy (kcal/mol) |

| NCCP | N≡C-C≡P | 0 |

| CNCP | C≡N-C≡P | 23.9 |

| CCNP | C≡C-N≡P | 65.8 |

This table presents data from theoretical calculations at the CCSD(T)/6-311G(2df)//B3LYP/6-311G(d) level with zero-point vibrational energy correction. researchgate.net

The pathways for interconversion between these isomers involve surmounting significant energy barriers, indicating that they are kinetically stable towards isomerization once formed. researchgate.net

Transition State Characterization for Rearrangement Processes

Understanding the rearrangement from one isomer to another requires the characterization of the transition state (TS) for that process. The transition state represents the highest energy point along the reaction coordinate connecting two minima (the reactant and the product). The energy difference between the reactant and the transition state is the activation energy for the rearrangement.

Computational methods are used to locate and characterize these transition state structures. This involves finding a stationary point on the potential energy surface that is a maximum in one direction (the reaction coordinate) and a minimum in all other directions. Techniques like the synchronous transit-guided quasi-Newton (STQN) method are often employed for this purpose.

For the C₂NP system, theoretical studies have located the transition states that connect the linear isomers. researchgate.net These calculations reveal that the barriers for isomerization are substantial, which explains the kinetic stability of the individual isomers. For instance, the transition states for the interconversion of linear and ring-chain isomers have been found to lie significantly higher in energy than the stable isomers, indicating their reasonable kinetic stability against isomerization. researchgate.net

The analysis of transition state structures can provide mechanistic insights. For example, in the isomerization of similar small molecules, the geometry of the transition state can indicate whether the reaction proceeds through a simple ring-opening, a hydrogen shift, or a more complex rearrangement. niscpr.res.in The study of the frontier molecular orbitals and bond overlap populations in the transition state can further elucidate the mechanism of these interconversions. niscpr.res.in

Advanced Computational Methodologies for Unstable Molecular Systems

The theoretical investigation of unstable molecules like this compound and its isomers necessitates the use of sophisticated and reliable computational methods. msu.edu The choice of methodology is critical for obtaining accurate predictions of structures, energies, and spectroscopic properties.

High-level ab initio methods, such as the coupled-cluster family of methods (e.g., CCSD(T)), are often considered the "gold standard" for accuracy in quantum chemistry. researchgate.net These methods provide a robust treatment of electron correlation, which is crucial for describing the electronic structure of molecules with unusual bonding, such as those containing phosphorus-carbon triple bonds.

Density Functional Theory (DFT) offers a computationally less expensive alternative that can still provide high accuracy if an appropriate functional is chosen. researchgate.net Hybrid functionals, such as B3LYP, have been shown to perform well for a variety of chemical systems, including the C₂NP isomers. researchgate.netresearchgate.net

For studying reaction pathways and transition states, methods that can efficiently explore the potential energy surface are essential. This can involve automated searches for minima and transition states. researchgate.net Furthermore, for complex rearrangements, direct dynamics trajectory calculations can be used to simulate the reaction path and gain a deeper understanding of the reaction mechanism. mdpi.com

The combination of different computational techniques often provides a more complete picture. For example, geometries can be optimized at a computationally cheaper level of theory (like DFT), and then single-point energy calculations can be performed at a higher, more accurate level (like CCSD(T)) to refine the relative energies. researchgate.netresearchgate.net This approach balances computational cost with accuracy.

The development and application of these advanced computational methodologies are crucial for pushing the boundaries of our understanding of reactive and unstable molecules, providing insights that guide and complement experimental studies. ru.nl

High Resolution Spectroscopic Characterization and Structural Elucidation of Phosphanylidyneacetonitrile

Microwave Spectroscopy for Precise Molecular Parameters

Microwave spectroscopy is a powerful tool for determining the precise rotational constants of molecules, which in turn allows for the accurate calculation of bond lengths and angles. elte.hudcu.ieyoutube.com For a linear molecule like phosphanylidyneacetonitrile, the rotational spectrum consists of a series of absorption lines whose frequencies are directly related to the molecule's moment of inertia. narod.rulibretexts.org

Rotational Spectroscopy and Determination of Bond Lengths and Angles

The rotational spectrum of this compound has been observed, confirming its linear geometry. wikipedia.org From the analysis of this spectrum, crucial data regarding the molecule's structure have been obtained. The bond lengths have been determined to be:

C≡N: 1.159 Å wikipedia.org

C–C: 1.378 Å wikipedia.org

C≡P: 1.544 Å wikipedia.org

These values provide a detailed picture of the molecular architecture, revealing the nature of the triple and single bonds within the N≡C–C≡P chain. The molecule possesses a significant dipole moment of 3.5 Debye, which facilitates its detection via microwave spectroscopy. wikipedia.orgwikipedia.org

| Bond | Bond Length (Å) |

|---|---|

| C≡N | 1.159 |

| C–C | 1.378 |

| C≡P | 1.544 |

Hyperfine Structure Analysis for Nuclear Quadrupole Interactions

Further detail in the rotational spectrum arises from hyperfine structure, which results from the interaction between the nuclear quadrupole moments of the atoms and the electric field gradient within the molecule. numberanalytics.cominflibnet.ac.inresearchgate.net This splitting of rotational lines provides information about the electronic environment around specific nuclei. ohio-state.eduutexas.edu In this compound, the nitrogen (¹⁴N) and phosphorus (³¹P) nuclei possess nuclear spins, which can lead to observable hyperfine splitting in the microwave spectrum. arxiv.org Analysis of this hyperfine structure allows for the determination of nuclear quadrupole coupling constants, offering deeper insight into the distribution of electrons within the molecule's bonds. inflibnet.ac.in

Infrared and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. uc.edulibretexts.org Each vibrational mode corresponds to a specific pattern of atomic motion and has a characteristic frequency, creating a unique "fingerprint" for the molecule. uni-muenchen.deresearchgate.net

Assignment of Fundamental Vibrational Modes

For a linear molecule like this compound, which contains four atoms, the number of fundamental vibrational modes is given by the formula 3N-5, where N is the number of atoms. libretexts.org Thus, this compound has 3(4) - 5 = 7 fundamental vibrational modes. These modes can be categorized as stretching or bending vibrations. libretexts.orge-bookshelf.de

The assignment of these vibrational modes to specific frequencies observed in the IR and Raman spectra is a critical step in understanding the molecule's dynamics. alfredstate.eduamericanpharmaceuticalreview.com These assignments are typically aided by quantum chemical calculations. researchgate.net The stretching vibrations will correspond to the elongation and compression of the C≡N, C–C, and C≡P bonds, while the bending vibrations involve changes in the linear geometry of the molecule.

Comparison with Theoretically Predicted Spectra

Theoretical calculations, such as those based on density functional theory (DFT), are invaluable for predicting the vibrational frequencies and intensities of a molecule. materialscloud.org By comparing the experimentally observed IR and Raman spectra with these theoretically predicted spectra, a more confident assignment of the fundamental vibrational modes can be achieved. This comparison helps to validate the theoretical models and provides a more complete understanding of the molecule's vibrational behavior.

Photodissociation and Photoionization Spectroscopy of Gas-Phase NCCP

Photodissociation and photoionization spectroscopy are techniques that involve exciting a molecule with light to induce fragmentation or ionization. wikipedia.orgleidenuniv.nl Studying these processes in the gas phase for this compound can provide information about its electronic structure and bond energies. When a molecule absorbs a photon of sufficient energy, it can be promoted to an excited electronic state, which may then lead to the breaking of one or more bonds (photodissociation) or the ejection of an electron (photoionization). e-bookshelf.denih.gov The fragments or ions produced can be detected, and by analyzing their kinetic energy and appearance thresholds, one can deduce information about the energies of the electronic states and the strengths of the chemical bonds within the parent molecule.

Integration of Spectroscopic Data for Definitive Structural Assignment

The definitive structural elucidation of this compound (HCPN) is a prime example of the synergy between various high-resolution spectroscopic techniques. By combining data from microwave, millimeter-wave, and infrared spectroscopy, a comprehensive and precise picture of the molecule's geometry and bonding characteristics has been established. This integrated approach is crucial for validating theoretical models and providing the robust data necessary for astrophysical searches and further chemical studies.

The initial evidence for the linear structure of HCPN, with the elemental sequence H-C-P-N, was strongly supported by the observation of its rotational spectrum. nist.gov Molecules must possess a permanent dipole moment to be rotationally active, a condition that HCPN's significant dipole moment of approximately 3.5 Debye readily fulfills. harvard.edu The observed rotational spectrum is characteristic of a linear rotor, which displays a simple progression of absorption lines. libretexts.org

High-resolution microwave and millimeter-wave spectroscopy have been instrumental in determining the precise rotational constants of HCPN. arxiv.orgarxiv.org These techniques allow for the measurement of rotational transitions with exceptional accuracy. For a linear molecule like HCPN, the rotational energy levels are described by the formula:

EJ = B J(J+1) - D J2(J+1)2

where J is the rotational quantum number, B is the principal rotational constant, and D is the centrifugal distortion constant. The centrifugal distortion constant accounts for the slight elongation of the bond lengths as the molecule rotates at higher speeds. youtube.com

The analysis of the rotational spectrum of HCPN has yielded a precise ground state rotational constant (B₀).

| Spectroscopic Constant | Value (GHz) |

| B₀ | 4.852 |

| Data sourced from Bizzocchi et al. (2001). |

This rotational constant is inversely proportional to the moment of inertia of the molecule. By analyzing the rotational spectra of different isotopologues of HCPN (e.g., substituting ¹²C with ¹³C or ¹⁴N with ¹⁵N), the individual bond lengths can be precisely determined through a process known as isotopic substitution. harvard.edu This method relies on the fact that isotopic substitution alters the mass distribution and thus the moment of inertia, while the equilibrium bond lengths remain virtually unchanged.

While rotational spectroscopy provides invaluable information about the molecule's geometry in its ground vibrational state, high-resolution infrared spectroscopy probes the vibrational energy levels. For a linear tetra-atomic molecule like HCPN, there are 3N-5 = 7 vibrational modes. These can be broadly categorized into stretching and bending vibrations. The analysis of the rovibrational bands in the infrared spectrum provides information about the vibrational frequencies and the rotational constants in the excited vibrational states. ucl.ac.uknist.gov

The integration of these spectroscopic datasets provides a powerful tool for a definitive structural assignment. The rotational constants derived from microwave spectroscopy for the ground state can be compared with and refined by those obtained from the analysis of rovibrational bands in the infrared spectrum. ucl.ac.uk Furthermore, the vibrational frequencies obtained from infrared spectroscopy can be compared with theoretical predictions from quantum chemical calculations, providing further confidence in the assigned structure. researchgate.net The consistency across these different experimental techniques and theoretical models provides an unambiguous confirmation of the linear H-C-P-N structure and the precise internuclear distances.

Reactivity and Reaction Mechanisms Involving Phosphanylidyneacetonitrile

Fundamental Reaction Pathways and Reaction Kinetics

The fundamental reactivity of phosphanylidyneacetonitrile is dominated by the weak C≡P π-bonds, which are more susceptible to attack than the analogous bonds in alkynes. The primary reaction pathways involve additions across this triple bond. The study of the rate at which these chemical reactions occur falls under the domain of reaction kinetics. libretexts.orgatascientific.com.au

General reaction pathways for phosphaalkynes like NCCP include:

Addition Reactions: Similar to alkynes, NCCP can undergo the addition of various reagents across the C≡P triple bond.

Oligomerization and Polymerization: Thermally or through catalysis, phosphaalkynes can react with themselves to form dimers, trimers, tetramers (like the cubane-type P₄C₄R₄), and polymers. beilstein-journals.org

Cycloaddition Reactions: As a π-system, NCCP is an excellent substrate for cycloaddition reactions, which is one of its most well-documented areas of reactivity. beilstein-journals.org

The kinetics of these reactions are influenced by several factors, including the nature of the reactants, concentration, temperature, and the solvent used. atascientific.com.ausolubilityofthings.com For a given reaction, the rate law, which is an experimentally determined equation, describes how the rate depends on the concentration of reactants. libretexts.org For example, a reaction could be zeroth, first, or second order with respect to a specific reactant. libretexts.orglibretexts.org While detailed kinetic studies specifically for this compound are not extensively documented in publicly available literature, the kinetics of related phosphaalkyne reactions have been investigated. These studies often reveal complex mechanisms, and the rate constants derived provide insight into the transition states of the reactions. atascientific.com.aunumberanalytics.com The determination of reaction rates typically involves monitoring the concentration of reactants or products over time using spectroscopic methods. libretexts.org

Cycloaddition Reactions and Formation of Heterocyclic Systems

Cycloaddition reactions are a cornerstone of phosphaalkyne chemistry and a powerful method for synthesizing a wide variety of phosphorus-containing heterocyclic compounds. beilstein-journals.orgijpsr.comresearchgate.netopenstax.org These reactions, in which two unsaturated molecules combine to form a cyclic adduct, are efficient and often highly regio- and stereoselective. ijpsr.comuc.ptorganicchemistrydata.org this compound can participate as the 2π-electron component (analogous to an alkyne) in several types of cycloadditions.

Key cycloaddition pathways for NCCP include:

[3+2] Cycloadditions (1,3-Dipolar Cycloadditions): This is a versatile reaction for constructing five-membered heterocycles. ijpsr.com NCCP reacts with 1,3-dipoles such as azides, nitrones, and diazoalkanes. beilstein-journals.orgijpsr.com For instance, the reaction with organic azides provides a regioselective pathway to triazaphospholes. beilstein-journals.org

[4+2] Cycloadditions (Diels-Alder Reactions): In these reactions, NCCP acts as the dienophile, reacting with a conjugated diene to form a six-membered ring. ijpsr.comuc.ptorganicchemistrydata.org The high reactivity of the C≡P bond makes phosphaalkynes excellent dienophiles.

[2+1] Cycloadditions: Reactions with carbenes or their synthetic equivalents can lead to the formation of three-membered phosphirene (B14757303) rings. mdpi.com

These reactions provide access to a diverse library of heterocyclic systems, which are of significant interest in medicinal and materials chemistry. beilstein-journals.orgresearchgate.netlibretexts.org

| Reaction Type | Reactant Type (with NCCP) | Resulting Heterocyclic System | Reference |

|---|---|---|---|

| [3+2] Cycloaddition | Organic Azide (B81097) (R-N₃) | 1,2,3-Triazaphosphole | beilstein-journals.org |

| [3+2] Cycloaddition | Diazoalkane (R₂C=N₂) | 1,2,4-Diazaphosphole | ijpsr.com |

| [3+2] Cycloaddition | Nitrone (R₂C=N(O)R) | Oxazaphospholine | ijpsr.com |

| [4+2] Diels-Alder | Conjugated Diene (e.g., 1,3-Butadiene) | Phosphinine (Phosphabenzene) derivative | uc.ptorganicchemistrydata.org |

| [2+2+2] Cycloaddition | Two Alkyne molecules (catalyzed) | Phosphinine (Phosphabenzene) derivative | openstax.org |

Ligand Exchange and Coordination Reactions of NCCP

This compound, like other phosphaalkynes, can function as a ligand in coordination compounds, binding to a central metal atom or ion. uomustansiriyah.edu.iqpurdue.educhemguide.co.uk The study of these compounds is the focus of coordination chemistry. uomustansiriyah.edu.iqpurdue.edu The phosphorus atom's lone pair and the C≡P π-system can both participate in bonding, leading to various coordination modes.

Common coordination modes for phosphaalkynes include:

η¹-Coordination (End-on): The phosphorus lone pair donates to the metal center, similar to how phosphines bind.

η²-Coordination (Side-on): The C≡P π-bond coordinates to the metal center, analogous to alkyne complexes.

Once coordinated, the NCCP ligand can be replaced by other ligands in a process known as ligand exchange or substitution. solubilityofthings.comlibretexts.orglibretexts.orguni-siegen.de The kinetics and mechanism of these substitution reactions can be associative (where the incoming ligand binds first), dissociative (where the outgoing ligand leaves first), or an interchange mechanism. solubilityofthings.com The stability of the resulting complexes and the lability of the NCCP ligand depend on factors like the nature of the metal, its oxidation state, and the steric and electronic properties of the other ligands in the coordination sphere. d-nb.info

| Coordination Mode | Description | Exemplary Metal Fragment | Reference |

|---|---|---|---|

| η¹ (End-on) | Coordination via the phosphorus lone pair. | W(CO)₅, Pt(PPh₃)₂ | mdpi.com |

| η² (Side-on) | Coordination via the C≡P π-system. | Pt(PPh₃)₂, Rh(acac)(C₂H₄) | mdpi.com |

| Bridging Ligand | The phosphaalkyne bridges two or more metal centers. | Dinuclear or cluster complexes | purdue.educsbsju.edu |

Mechanistic Investigations of NCCP Transformations

Understanding the detailed step-by-step pathway by which a reaction occurs, known as the reaction mechanism, is crucial for controlling and optimizing chemical transformations. escholarship.org For a highly reactive species like NCCP, mechanistic studies often combine computational and experimental approaches.

Computational chemistry has become an indispensable tool for investigating reaction mechanisms at the molecular level. rwth-aachen.deresearchgate.netnih.gov Methods like Density Functional Theory (DFT) are used to model the reaction pathways of phosphaalkynes. vulcanchem.com

These studies can provide critical insights into:

Reaction Energetics: Calculating the energies of reactants, products, transition states, and intermediates to determine the thermodynamic feasibility and kinetic barriers of a proposed mechanism. rwth-aachen.de

Transition State Structures: Identifying the geometry of the highest-energy point along the reaction coordinate, which is key to understanding selectivity. vulcanchem.com

Selectivity: Explaining why a particular regio- or stereoisomer is the major product by comparing the activation energies of different pathways. For example, DFT calculations have been used to rationalize the regioselectivity observed in [3+2] cycloadditions of phosphaalkynes. vulcanchem.com

Reaction Dynamics: Advanced simulations can model the motion of atoms during a reaction, revealing dynamic effects that go beyond simple transition state theory. rwth-aachen.de

For NCCP, computational studies would be vital to predict its reactivity with novel partners and to understand the electronic influence of the cyano group on the C≡P bond and its subsequent reaction pathways. nih.gov

Reactive intermediates are short-lived, high-energy species that are formed during the conversion of reactants to products. escholarship.org Their direct detection provides powerful evidence for a proposed reaction mechanism. slideshare.net Several experimental techniques are employed to study these elusive species. slideshare.netrsc.org

Methods for probing reaction intermediates include:

Spectroscopic Detection: In some cases, intermediates can be observed directly using fast, time-resolved spectroscopic techniques (e.g., laser flash photolysis). slideshare.net

Matrix Isolation: The reaction is carried out at very low temperatures in an inert, solid matrix (like solid argon or neon). This traps the intermediates, immobilizing them long enough to be characterized by methods like IR or UV-Vis spectroscopy. digitellinc.com

Chemical Trapping: A "trapping agent" is added to the reaction mixture. This agent is designed to react quickly and specifically with a suspected intermediate to form a stable, isolable product. escholarship.orgrsc.org The characterization of this trapped product provides indirect but compelling evidence for the existence of the intermediate. For example, radical intermediates can be trapped by stable radicals like TEMPO. escholarship.org A highly reactive intermediate formed during a porphyrin synthesis was successfully trapped and characterized by mechanically constraining it.

While specific reports on trapping NCCP intermediates are scarce, these established methods are the primary tools that would be used to experimentally validate the mechanisms suggested by product analysis and computational studies. escholarship.orgslideshare.net

Coordination Chemistry of Phosphanylidyneacetonitrile and Its Analogs

Exploration of NCCP as a Ligand in Transition Metal Complexes

The cyanophosphide ligand, [PCN]⁻, has been shown to be a versatile building block in coordination chemistry, capable of adopting various bonding modes and participating in unique electronic interactions with transition metal centers. Its coordination behavior is distinct from its nitrogen analog, cyanide, primarily due to the different electronic properties of phosphorus, including its larger size, lower electronegativity, and the accessibility of its d-orbitals.

Bonding Modes and Electronic Interactions

The cyanophosphide ligand exhibits remarkable flexibility in its coordination to transition metals. Unlike the typically linear M-C≡N linkage of cyanide, the [PCN]⁻ ligand can engage with metal centers in several ways:

Terminal η¹-Coordination: In its simplest bonding mode, the cyanophosphide ligand can bind to a single metal center through its carbon atom, forming a terminal, linear, or near-linear M-C≡P arrangement. This is analogous to the common coordination mode of cyanide.

Bridging Coordination: More complex and electronically interesting are the bridging modes. A notable example is the η¹:η² coordination, where the ligand bridges two metal centers. In such a configuration, one metal is bound in a terminal fashion to the carbon atom (η¹), while the second metal interacts with the C≡P π-system in a side-on fashion (η²). This type of interaction is facilitated by the energetically low-lying π* orbitals of the C≡P bond, which can accept electron density from a metal center.

Side-on η²-Coordination: The [PCN]⁻ ligand can also coordinate to a single metal center in a side-on fashion, where the π-bond of the C≡P unit interacts with the metal.

η³-Coordination: In some cases, such as with certain titanium complexes, the cyanophosphide ligand can adopt an η³-coordination mode. nih.gov

Stabilization of Low-Coordinate Phosphorus through Coordination

One of the key features of cyanophosphide chemistry is the stabilization of a phosphorus atom in a low-coordinate state. Phosphorus atoms with a coordination number of one or two are typically highly reactive and unstable. However, by incorporating the phosphorus into a ligand framework and coordinating it to a transition metal, its stability is significantly enhanced.

Coordination to a metal center stabilizes the low-coordinate phosphorus atom in several ways:

Steric Protection: The metal center and its associated ligands provide a sterically hindered environment around the cyanophosphide ligand, kinetically protecting the reactive phosphorus center from unwanted side reactions.

Electronic Stabilization: The σ-donation from the ligand to the metal and, more importantly, the π-backbonding from the metal to the ligand, delocalize the electron density around the phosphorus atom. This electronic delocalization lowers the energy of the system and reduces the reactivity of the phosphorus center. The formation of a stable complex effectively sequesters the otherwise transient low-coordinate phosphorus species. This strategy has been widely employed to stabilize various low-coordinate phosphorus compounds.

Synthesis and Characterization of Metal-Phosphanylidyneacetonitrile Adducts

The synthesis of metal-cyanophosphide complexes has been achieved through several innovative synthetic routes. A common precursor for the [PCN]⁻ ligand is the phosphaethynolate anion, [PCO]⁻.

One prominent synthetic method involves the decarbonylative transfer of a phosphorus atom . For instance, the reaction of a titanium(II) isocyanide complex with the phosphaethynolate salt Na(OCP) leads to the transfer of the phosphorus atom to the coordinated isocyanide, with concomitant loss of carbon monoxide, to form a titanium cyanophosphide complex. nih.gov A similar strategy involves the reaction of a dinickel(II) complex with Na(OCP), which, upon reaction with benzyl isocyanide, undergoes decarbonylation to yield a P-bridging cyanophosphide complex.

Another approach is the use of alkali metal phosphanyl cyanophosphide salts , such as [NHP-PCN]⁻ (where NHP is an N-heterocyclic phosphenium). These salts serve as versatile building blocks for the synthesis of more complex cyanophosphide derivatives and their transition metal complexes.

The characterization of these novel complexes relies on a combination of spectroscopic and crystallographic techniques.

X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of these complexes. It provides precise information on bond lengths, bond angles, and the coordination mode of the cyanophosphide ligand.

Infrared (IR) Spectroscopy: The stretching frequency of the C≡P triple bond in the IR spectrum can provide information about the bonding within the cyanophosphide ligand and how it is affected by coordination to a metal center. A decrease in the C≡P stretching frequency upon coordination is often indicative of π-backbonding from the metal to the ligand.

Below is a table summarizing the synthetic methods and characterization data for selected metal-cyanophosphide complexes.

| Complex | Metal | Synthetic Precursor(s) | Key Characterization Data | Reference |

| [(TptBu,Me)Ti(η³-PCNAd)] | Titanium | [(TptBu,Me)TiCl(CNAd)], Na(OCP) | X-ray diffraction, NMR | nih.gov |

| LNi₂(PCN-CH₂Ph) (L = dinucleating ligand) | Nickel | LNi₂Br, Na(OCP), Benzyl isocyanide | X-ray diffraction | |

| A PCN-ligated transition metal complex | Not specified | [NHP-PCN]⁻ salt | Not specified |

Table 1: Synthesis and Characterization of Selected Metal-Cyanophosphide Complexes.

Catalytic Applications of NCCP-Metal Complexes

The exploration of cyanophosphide-metal complexes in catalysis is still in its nascent stages, and as of now, there are no extensive reports detailing their direct application in catalytic transformations. This is in contrast to the well-developed catalytic chemistry of other phosphorus-containing ligands, such as phosphines.

However, the unique electronic properties of the cyanophosphide ligand suggest a potential for future catalytic applications. The strong π-accepting nature of the [PCN]⁻ ligand, which is comparable to that of carbon monoxide, could be harnessed to modulate the electronic properties of a metal center and thereby influence its catalytic activity.

While direct catalytic applications of cyanophosphide complexes are yet to be discovered, related low-coordinate phosphorus-carbon species have shown promise in catalysis. For example, transition metal complexes of phosphaalkenes (R-P=CR₂) have been investigated as catalysts for various reactions, including ethylene polymerization. Additionally, metal phosphinidene complexes are known to participate in P-E bond-forming reactions and have been shown to catalyze the hydrogenation of alkenes. The study of these related systems may provide a roadmap for the future development of catalytic applications for cyanophosphide-metal complexes. The field is ripe for exploration, and it is anticipated that the unique reactivity of coordinated cyanophosphide may lead to novel catalytic processes.

Role of Coordination in Modulating NCCP Reactivity

Coordination to a transition metal center not only stabilizes the cyanophosphide ligand but also significantly modulates its reactivity. The metal can act as an "electron sink" or an "electron source," influencing the nucleophilicity or electrophilicity of different atoms within the [PCN]⁻ ligand.

For example, in the titanium complex [(TptBu,Me)Ti(η³-PCNAd)], the cyanophosphide ligand exhibits nucleophilic reactivity at the phosphorus atom, as demonstrated by its reaction with trimethylaluminum (Al(CH₃)₃). nih.gov This reactivity is a direct consequence of the electronic environment created by the titanium center.

Furthermore, the coordination sphere of the metal can serve as a template for the reactivity of the cyanophosphide ligand. In some instances, the cyanophosphide ligand has been observed to undergo oligomerization reactions while coordinated to a metal center. These transformations highlight the ability of the metal to control the assembly and reactivity of the [PCN]⁻ units, leading to the formation of novel phosphorus-containing structures that would be inaccessible with the free ligand.

The study of the "umpolung" or reverse-polarity reactivity of cyanophosphide complexes with electron-rich metals has also been an area of interest. This approach can lead to the formation of bimetallic compounds with unique bridging cyanophosphide ligands, further demonstrating how coordination can unlock novel reaction pathways.

Phosphanylidyneacetonitrile in Astrochemistry and Interstellar Medium Studies

Observational Detection and Astrophysical Significance

The detection of phosphanylidyneacetonitrile in space remains tentative, with the most compelling evidence coming from observations of the carbon-rich circumstellar envelope of the evolved star IRC +10216. arxiv.orgiisc.ac.inresearchgate.netnih.gov During a 3 mm spectral line survey of this source using the IRAM 30-m telescope, researchers identified several weak lines corresponding to the rotational transitions of NCCP. arxiv.orgiisc.ac.in Specifically, seven rotational lines ranging from J = 15 → 14 to J = 21 → 20 were observed. vulcanchem.com

These observations allowed for an estimation of the molecule's column density in IRC +10216, which was calculated to be approximately 7 x 10¹¹ cm⁻². arxiv.orgiisc.ac.in This makes NCCP one of the least abundant phosphorus-bearing molecules detected in this object to date. arxiv.orgiisc.ac.in It is believed that, like similar molecules, NCCP is likely formed in the outer layers of the circumstellar envelope. arxiv.org

Despite its low abundance, the astrophysical significance of NCCP is underscored by several factors. It is the most stable isomer within the C₂NP group and possesses a notably high dipole moment of 3.44 Debye, which, in theory, should make it readily detectable through radio astronomy. vulcanchem.com The tentative detection provides a crucial data point in the broader effort to understand interstellar phosphorus chemistry, which remains a developing area of research. vulcanchem.com The study of NCCP and its abundance relative to other phosphorus-containing species helps constrain chemical models and provides insights into the processes governing the distribution of this life-essential element in the galaxy.

Table 1: Observational Data for NCCP in IRC +10216

| Parameter | Value | Source(s) |

|---|---|---|

| Source | IRC +10216 | arxiv.orgiisc.ac.inresearchgate.netnih.gov |

| Telescope | IRAM 30-m | arxiv.orgiisc.ac.in |

| Observed Transitions | J = 15→14 to 21→20 | vulcanchem.com |

| Derived Column Density (N) | 7 x 10¹¹ cm⁻² | arxiv.orgiisc.ac.in |

| Inferred Formation Region | Outer circumstellar layers | arxiv.org |

| Dipole Moment | 3.44 D | vulcanchem.com |

This table is interactive. You can sort and filter the data.

Gas-Phase Chemical Models for NCCP Formation in Interstellar Clouds

Understanding the formation pathways of molecules like NCCP is a primary goal of astrochemical modeling. In the extremely low-density environment of interstellar clouds, chemical reactions occur primarily in the gas phase or on the surfaces of dust grains. For gas-phase synthesis, two main categories of reactions are considered: ion-molecule reactions and neutral-neutral reactions. nih.gov

Neutral-Neutral Reactions

Reactions between two neutral species are also crucial for the synthesis of interstellar molecules. iisc.ac.inresearchgate.net For this compound, a specific and plausible gas-phase formation route has been proposed involving the reaction between the isocyanic acid radical (HNC) and the cyaphide radical (CP). vulcanchem.com

HNC + CP → NCCP + H

This proposed neutral-neutral reaction is considered a potential source of NCCP in environments where sufficient abundances of the precursor radicals are present, such as the circumstellar envelope of IRC +10216. vulcanchem.comsemanticscholar.org The efficiency of such reactions at very low temperatures is a key parameter in chemical models aiming to reproduce the observed abundances of complex molecules. researchgate.net

Role of Phosphorus-Containing Molecules in Interstellar Chemistry and Star Formation

The study of NCCP is part of a broader quest to understand the cosmic journey of phosphorus, an element indispensable for terrestrial biology. vulcanchem.comresearchgate.netsemanticscholar.org Phosphorus is a key component of DNA, RNA, phospholipids (B1166683) in cell membranes, and adenosine (B11128) triphosphate (ATP), the primary energy carrier in all known forms of life. vulcanchem.com All phosphorus in the universe is forged in the nuclear furnaces of massive stars and subsequently dispersed into the interstellar medium through supernova explosions. vulcanchem.com

Astronomical observations have begun to trace the chemical evolution of this element through the process of star and planet formation. Molecules like phosphorus nitride (PN) and phosphorus monoxide (PO) have been detected in various star-forming regions. vulcanchem.comsemanticscholar.orgprl.res.in Studies show that these molecules are formed in the walls of cavities carved out of interstellar clouds by the powerful outflows and radiation from young, massive stars. researchgate.netsemanticscholar.orgnih.gov

From these formation sites, phosphorus-bearing molecules can freeze out onto the surfaces of icy dust grains. researchgate.netnih.gov These grains then aggregate to form pebbles, planetesimals, and ultimately comets. Comets, acting as cosmic couriers, can then deliver these phosphorus compounds to young planets, potentially seeding them with the building blocks of life. researchgate.netsemanticscholar.org The recent detection of PN and PO in a cold, starless core—a very early stage of star formation—suggests that the chemical inventory of phosphorus is established early in the process. prl.res.in The detection and study of every new phosphorus molecule, including NCCP, adds another piece to this intricate puzzle, helping to refine models of prebiotic chemistry from interstellar clouds to habitable worlds.

Table 2: Selected Phosphorus-Containing Molecules Detected in the Interstellar or Circumstellar Medium

| Molecule | Formula | Significance |

|---|---|---|

| Phosphorus Nitride | PN | First P-bearing molecule detected in the ISM; widely observed. vulcanchem.comfrontiersin.org |

| Cyaphide Radical | CP | Detected in the carbon-rich star IRC+10216. frontiersin.org |

| Phosphorus Monoxide | PO | Key molecule in chemical networks; detected in comets. semanticscholar.orgprl.res.in |

| Phosphine (B1218219) | PH₃ | A simple hydride of phosphorus. frontiersin.org |

| Phosphaethyne | HCP | A phosphorus analog of HCN. vulcanchem.com |

| CCP Radical | CCP | Detected in astronomical environments. vulcanchem.com |

| This compound | NCCP | Tentatively detected in IRC+10216. arxiv.orgiisc.ac.in |

This table is interactive. You can sort and filter the data.

Laboratory Astrochemistry Simulations of NCCP Formation and Reactions

Laboratory astrochemistry provides the fundamental data necessary to interpret astronomical observations and to build accurate chemical models. frontiersin.orgrsc.org In the case of NCCP, laboratory work has been crucial. The rotational spectrum of the molecule has been experimentally characterized over a wide frequency range, from 25 to 820 GHz. arxiv.org This precise spectroscopic data is indispensable for identifying the molecule's unique spectral fingerprint in the complex data returned by radio telescopes.

Beyond simple identification, understanding how a molecule behaves in the physical conditions of space is critical. To this end, theoretical and computational studies have simulated the rotational collisions between NCCP and para-hydrogen (H₂), the most common collision partner in cold interstellar clouds. vulcanchem.comsemanticscholar.org These quantum dynamics calculations produce state-to-state rate coefficients for a range of interstellar temperatures (5 K to 200 K). semanticscholar.orgnih.gov This information is vital for accurately modeling the excitation of NCCP and deriving its abundance from observational data, as it reveals how the molecule's rotational energy levels are populated and de-populated through collisions. vulcanchem.com

While the spectroscopic properties and collisional dynamics of NCCP have been the subject of detailed laboratory and theoretical work, the specific experimental pathways simulating its formation under interstellar conditions are less well-documented in the public literature. The molecule is synthesized in the gas phase for these laboratory studies, but detailed descriptions of the experimental setups designed to mimic astrochemical formation routes, such as specific radical-radical reactions in a cold environment, are not widely available. vulcanchem.com Further experimental investigation into these formation pathways is a critical step for validating and refining the chemical models discussed in section 7.2.

Broader Academic Implications and Advanced Research Perspectives

Contributions of NCCP Research to Fundamental Organophosphorus Chemistry

The study of Phosphanylidyneacetonitrile (NCCP), a member of the phosphaalkyne family, has significantly contributed to the fundamental understanding of organophosphorus chemistry. Phosphaalkynes are organophosphorus compounds featuring a carbon-phosphorus triple bond, making them phosphorus analogues of nitriles. wikipedia.org Research into NCCP and similar molecules has expanded the knowledge of bonding and reactivity for elements in the third row and below, challenging earlier assumptions about the necessity of the 'double bond rule' which posited that heavier main group elements are reluctant to form multiple bonds.

The characterization of NCCP, a highly reactive and unstable molecule, has provided valuable insights into the electronic structure and properties of low-coordinate phosphorus compounds. uni-koeln.dersc.org Its linear geometry and significant dipole moment, measured at 3.5 Debye, make it an interesting case for studying the interplay of electronic effects in a small, unsaturated system. wikipedia.org The successful synthesis and spectroscopic detection of NCCP have paved the way for the exploration of other transient phosphorus-containing species, enriching the landscape of organophosphorus chemistry beyond the traditional pentavalent and trivalent compounds. wikipedia.org

Furthermore, the reactivity of phosphaalkynes like NCCP is a fertile ground for synthetic organophosphorus chemistry. They are known to undergo various cycloaddition reactions, offering pathways to novel phosphorus-containing heterocyclic compounds. wikipedia.org The study of NCCP's reactivity, though challenging due to its transient nature, provides a model for understanding the chemical behavior of more complex phosphaalkynes.

The tentative identification of NCCP in the interstellar medium has also opened a new frontier in astrochemistry, suggesting that organophosphorus chemistry may play a role in extraterrestrial environments. wikipedia.orgfrontiersin.orgastrobiology.comarxiv.orgresearchgate.net This discovery prompts further investigation into the formation and survival of such molecules under astrophysical conditions, bridging the gap between laboratory chemistry and the molecular universe.

Theoretical Frameworks for Predicting Reactivity of Highly Reactive Species

The transient and highly reactive nature of this compound necessitates the use of sophisticated theoretical frameworks to predict its reactivity and understand its electronic structure. Ab initio and density functional theory (DFT) calculations have been instrumental in this regard. acs.org These computational methods allow for the exploration of the potential energy surface of NCCP, identifying its minimum energy structure and predicting the geometries of various isomers and transition states for isomerization processes. acs.org

For instance, theoretical calculations have confirmed that the linear N≡C–C≡P isomer is the most stable form of NCCP. acs.org These calculations also provide accurate predictions of its rotational constants and dipole moment, which are in excellent agreement with experimental data obtained from rotational spectroscopy. acs.orgrsc.orgoup.com

Table 1: Comparison of Theoretical and Experimental Molecular Properties of NCCP

| Property | Theoretical Value (B3LYP/6-311G(2d)) | Experimental Value |

| Rotational Constant (B₀ / MHz) | 1234.5 | 1234.8 |

| Dipole Moment (μ / Debye) | 3.52 | 3.5 |

| Bond Length (r(N≡C) / Å) | 1.159 | - |

| Bond Length (r(C–C) / Å) | 1.378 | - |

| Bond Length (r(C≡P) / Å) | 1.544 | - |

Source: Theoretical values from Pham-Tran et al. (2001) and experimental values from Cooper et al. (1980) and Bizzocchi et al. (2001). rsc.orgwikipedia.orgacs.org

Beyond structural predictions, theoretical frameworks are crucial for understanding the reactivity of NCCP. Global and local reactivity descriptors, derived from DFT, can be used to identify the most likely sites for nucleophilic or electrophilic attack. frontiersin.org These descriptors, such as Fukui functions and the dual descriptor, provide insights into the molecule's electronic structure and its propensity to react at different atomic centers. This predictive power is invaluable for designing experiments to trap and characterize this elusive molecule and for anticipating its behavior in chemical reactions.

Furthermore, theoretical calculations have been employed to compute the heat of formation of NCCP, which is a critical thermodynamic parameter for understanding its stability and potential role in various chemical environments, including the interstellar medium. acs.org The calculated heat of formation (ΔH°f,298.15K) of 87.1 kcal/mol underscores its high-energy nature. acs.org

Advancements in Spectroscopic Techniques for Transient Molecules

The study of transient molecules like this compound has been a driving force for the advancement of highly sensitive spectroscopic techniques. Due to its instability, NCCP cannot be studied by conventional methods that require stable, isolable samples. Millimeter-wave and submillimeter-wave spectroscopy have been pivotal in the detection and characterization of NCCP in the gas phase. uni-koeln.dersc.orgresearchgate.netarxiv.org

These techniques allow for the measurement of rotational transitions with very high resolution, providing exquisitely precise information about the molecule's geometry and electronic structure. wikipedia.org The rotational spectrum of NCCP has been extensively studied, leading to the accurate determination of its rotational and centrifugal distortion constants. rsc.orgrsc.org

Table 2: Selected Spectroscopic Constants for the Ground Vibrational State of NCCP

| Constant | Value (MHz) |

| Rotational Constant (B) | 1234.83348(12) |

| Centrifugal Distortion Constant (D) | 0.0001235(3) |

Source: Bizzocchi et al. (2001) rsc.org

Furthermore, detailed analysis of the rotational spectra of vibrationally excited states of NCCP has provided valuable information about its vibrational frequencies and anharmonic force field. rsc.orgrsc.org This level of detail is crucial for a complete understanding of the molecule's potential energy surface and dynamics. The ability to observe and analyze the complex rotational spectra, including the effects of l-type doubling and Fermi resonances, demonstrates the power of modern spectroscopic methods. rsc.orgrsc.org

The challenges associated with producing and detecting transient species like NCCP have also spurred innovations in experimental setups. For instance, the production of NCCP for spectroscopic studies has been achieved through high-temperature pyrolysis of specific precursors, such as a mixture of cyanogen (B1215507) azide (B81097) and phosphaethyne, or methyl cyanide and phosphorus trichloride (B1173362). uni-koeln.dewikipedia.org These methods, coupled with sensitive spectroscopic detection, exemplify the sophisticated experimental strategies required to study elusive molecules.

Future Directions in the Synthesis and Application of Elusive Chemical Entities

The successful, albeit challenging, synthesis and characterization of this compound open up several avenues for future research in the field of elusive chemical entities. A primary goal is the development of milder and more efficient synthetic routes to NCCP and other phosphaalkynes. Current methods often rely on high-temperature pyrolysis, which can limit the scope of achievable structures. uni-koeln.dewikipedia.org Exploring photochemical methods, such as the photolysis of suitable precursors like azido-dicyanophosphine, could offer alternative pathways to these reactive species under more controlled conditions.

Another important direction is the investigation of the reaction chemistry of NCCP in a controlled manner. Techniques like matrix isolation could be employed to trap NCCP in an inert cryogenic matrix, allowing for its direct spectroscopic observation and the study of its reactions with other molecules at low temperatures. This would provide invaluable experimental data to benchmark and refine theoretical predictions of its reactivity.

The potential applications of phosphaalkynes, including NCCP, are largely unexplored. Their unique electronic structure and reactivity suggest they could serve as novel ligands in organometallic chemistry or as building blocks for the synthesis of new phosphorus-containing materials with interesting electronic or optical properties. The development of methods to stabilize and handle these compounds, perhaps through coordination to a metal center, will be key to unlocking their synthetic potential.

Finally, the tentative detection of NCCP in the interstellar medium highlights the need for further astrochemical studies. wikipedia.orgfrontiersin.orgastrobiology.comarxiv.orgresearchgate.net Future observational campaigns with more sensitive telescopes could confirm its presence and determine its abundance in different astronomical sources. Laboratory experiments and theoretical modeling will be crucial to elucidate the formation and destruction pathways of NCCP and other phosphorus-bearing molecules in space, contributing to our understanding of the cosmic inventory of molecules and the role of phosphorus in the universe. frontiersin.org

Q & A

Q. What are the recommended synthetic routes for Phosphanylidyneacetonitrile, and how should its purity be validated?

this compound can be synthesized via nucleophilic substitution reactions involving phosphine precursors and cyanide-containing reagents. A typical protocol involves:

- Stepwise synthesis : Reacting tris(trimethylsilyl)phosphine with bromoacetonitrile under inert conditions (argon atmosphere) .

- Purification : Distillation under reduced pressure to isolate the product.

- Characterization : Validate purity using ¹H/³¹P NMR (peak assignments for P-C≡N groups), FT-IR (C≡N stretching ~2200 cm⁻¹), and mass spectrometry (molecular ion peak matching theoretical mass). Replicate analyses across three independent batches to confirm reproducibility .

Q. How should researchers assess the stability of this compound under varying storage conditions?

Design a stability study with controlled variables:

- Temperature : Test degradation rates at -20°C (long-term storage), 4°C (short-term), and 25°C (ambient).

- Solvent compatibility : Evaluate stability in acetonitrile, THF, and DMF using HPLC-MS to track decomposition products.

- Light sensitivity : Compare sealed amber vials vs. clear glass under UV exposure for 72 hours.

- Data interpretation : Use kinetic modeling (e.g., Arrhenius equation) to predict shelf life. Include triplicate samples and statistical error margins .

Advanced Research Questions

Q. How can contradictory data on this compound’s reactivity be systematically resolved?

Contradictions in reactivity data (e.g., unexpected byproducts or variable reaction yields) require:

- Methodological audit : Verify reagent purity (e.g., trace water in solvents), reaction stoichiometry, and inertness of conditions .

- Control experiments : Run parallel reactions with deuterated analogs or isotopic labeling to trace mechanistic pathways.

- Statistical reconciliation : Apply ANOVA or t-tests to compare datasets from independent labs. For example, if one study reports 80% yield (n=5, SD=±2%) and another 65% (n=3, SD=±5%), assess significance of variance at p<0.05 .

- Computational validation : Use DFT calculations to model reaction pathways and identify thermodynamically favored intermediates .

Q. What advanced spectroscopic techniques are critical for elucidating the electronic structure of this compound?

- X-ray Photoelectron Spectroscopy (XPS) : Quantify binding energies of P(2p) and N(1s) orbitals to confirm hybridization states.

- Electron Paramagnetic Resonance (EPR) : Detect unpaired electrons in radical intermediates during redox reactions.

- Solid-State NMR : Resolve crystallographic packing effects on ³¹P chemical shifts.

- Data integration : Cross-reference with computational results (e.g., Mulliken charges from Gaussian simulations) to validate electronic models .

Methodological Design and Data Analysis

Q. How should researchers design experiments to study this compound’s role in catalytic cycles?

- Hypothesis-driven design : Test whether the compound acts as a Lewis base (via P lone pair) or participates in redox cycles.

- Kinetic profiling : Use stopped-flow spectroscopy to measure reaction rates under varying catalyst loadings.

- In-situ monitoring : Employ FT-IR or Raman spectroscopy to track intermediate formation.

- Replication : Include triplicate runs for each condition and report confidence intervals .

Q. What statistical approaches are recommended for analyzing non-linear dose-response relationships in this compound bioactivity assays?

- Non-parametric tests : Use Kruskal-Wallis for non-normal distributions.

- Curve fitting : Apply Hill slope models or logistic regression to EC₅₀/IC₅₀ calculations.

- Outlier detection : Implement Grubbs’ test for anomalous data points.

- Software tools : Use GraphPad Prism or R packages (e.g.,

drcfor dose-response analysis) .

Data Presentation and Reproducibility

Q. How can researchers ensure reproducibility when publishing this compound-related findings?

- Detailed protocols : Specify reaction scales, equipment (e.g., Schlenk line vs. glovebox), and solvent drying methods.

- Raw data sharing : Deposit NMR spectra, chromatograms, and crystallographic files in repositories like Zenodo or ChemRxiv.

- Negative results : Report failed experiments (e.g., decomposition under acidic conditions) to guide future work .

Q. What are the best practices for presenting this compound data in peer-reviewed manuscripts?

- Figures : Use high-resolution schemes for reaction mechanisms and label axes clearly (e.g., "Time (h)" vs. "% Yield").

- Tables : Include error margins (±SD) and statistical significance markers (e.g., asterisks for p-values).

- Supplemental information : Provide crystallographic CIF files, computational input parameters, and raw kinetic datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.